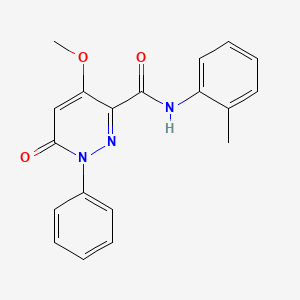
4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide” is likely to be an organic compound based on its structure. It contains functional groups such as amide, methoxy, and phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridazine ring and various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amide group might be involved in hydrolysis reactions, while the methoxy group could undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
- Novel heterocyclic compounds derived from benzodifuranyl and related structures have been synthesized, including various carboxamide derivatives. These compounds exhibit analgesic and anti-inflammatory activities, highlighting their potential as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).
- Research into the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives for potential PET tracers in imaging p38α mitogen-activated protein kinase has provided insights into the synthesis and application of related compounds (Wang et al., 2014).
Biological Activity
- Several studies have investigated the antimicrobial activities of new triazole derivatives and thiazole-5-carboxamide compounds, indicating their potential in addressing bacterial and fungal infections. Some compounds showed good or moderate activities against test microorganisms, suggesting their application in developing new antimicrobial agents (Bektaş et al., 2007).
- The design, synthesis, and biological evaluation of novel cyclopropanecarboxamide derivatives as c-Met kinase inhibitors have been explored. These compounds demonstrated moderate to good antitumor activities, with some showing remarkable cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Liu et al., 2020).
Chemical Structure and Properties
- The crystal structures of anticonvulsant enaminones have been determined, offering insights into the structural features that may contribute to their biological activities. The study of these compounds' hydrogen bonding and molecular conformations can inform the design of new pharmaceutical agents (Kubicki et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-8-6-7-11-15(13)20-19(24)18-16(25-2)12-17(23)22(21-18)14-9-4-3-5-10-14/h3-12H,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCIHPULIGZPTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)
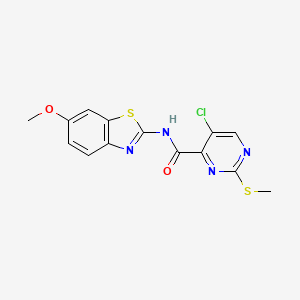
![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)
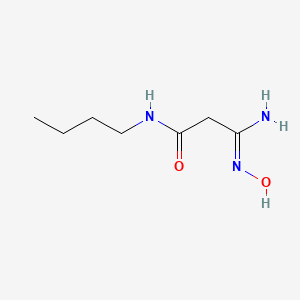
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)
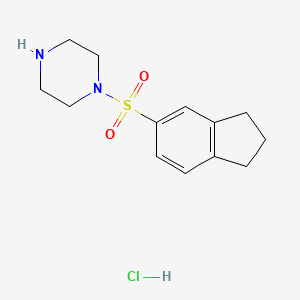
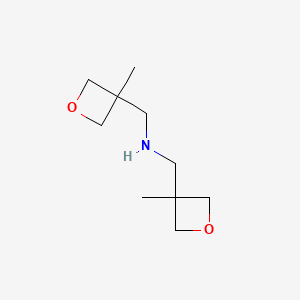
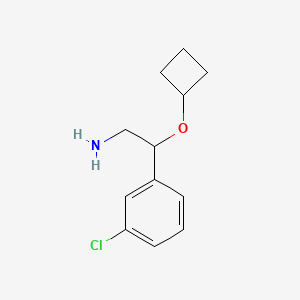
![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)
![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)
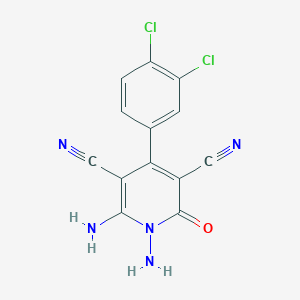
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)